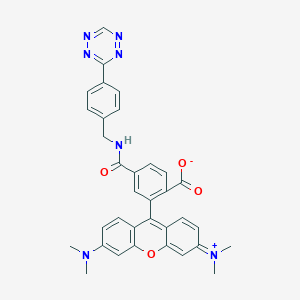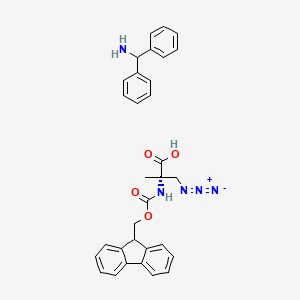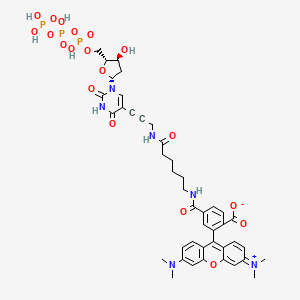
Tetramethylrhodamine-dUT
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetramethylrhodamine-dUT (TMR-dUT) is an organic fluorophore that has been widely used in the field of biochemistry and biomedical research. It is a member of the rhodamine family of dyes and is used in a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging. TMR-dUT is an attractive molecule for research due to its high fluorescence quantum yield, photostability, and the ability to be conjugated to other molecules.
科学研究应用
Tetramethylrhodamine-dUT has a wide range of scientific research applications, including fluorescence microscopy, flow cytometry, and in vivo imaging. In fluorescence microscopy, Tetramethylrhodamine-dUT can be used to label cells and other biological samples for visualization. In flow cytometry, Tetramethylrhodamine-dUT can be used to detect and quantify cells and other particles. In vivo imaging, Tetramethylrhodamine-dUT can be used to track cells and other biological molecules in living organisms.
作用机制
Tetramethylrhodamine-dUT is a fluorophore, which means that it absorbs light and emits light at a different wavelength. When light is absorbed by Tetramethylrhodamine-dUT, it is converted into energy, which is then emitted as a fluorescent signal at a longer wavelength. This signal can be detected and used to measure the amount of Tetramethylrhodamine-dUT present.
Biochemical and Physiological Effects
Tetramethylrhodamine-dUT has been shown to have a variety of biochemical and physiological effects. It has been used to label and track cells and other biological molecules in living organisms. It has also been used to detect and quantify cells and other particles in flow cytometry. Furthermore, it has been used to label proteins, lipids, and other biomolecules for imaging and analysis.
实验室实验的优点和局限性
Tetramethylrhodamine-dUT has several advantages for lab experiments. It is highly photostable, meaning that it does not degrade when exposed to light. It also has a high fluorescence quantum yield, meaning that it emits a strong fluorescent signal. Additionally, it can be conjugated to other molecules, allowing for greater versatility in experiments. The main limitation of Tetramethylrhodamine-dUT is that it is not very soluble in organic solvents, making it difficult to use in certain applications.
未来方向
There are several potential future directions for the use of Tetramethylrhodamine-dUT. It could be used to label and track proteins, lipids, and other biomolecules for imaging and analysis. It could also be used to detect and quantify cells and other particles in flow cytometry. Additionally, it could be used to develop new imaging agents for in vivo imaging. Finally, it could be used to develop new fluorescent probes for a variety of applications.
合成方法
Tetramethylrhodamine-dUT is synthesized through a series of reactions using the parent molecule, rhodamine B. The first step is the formation of a rhodamine B-tetramethylrhodamine (TMR) adduct, which is then oxidized with sodium hypochlorite to form the Tetramethylrhodamine-dUT. The reaction is typically carried out at room temperature in an aqueous solution. The final product is a dark red-orange powder that is soluble in water and ethanol.
属性
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[[6-[3-[1-[(2R,4S,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynylamino]-6-oxohexyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H49N6O19P3/c1-47(2)27-12-15-30-34(20-27)65-35-21-28(48(3)4)13-16-31(35)39(30)32-19-25(11-14-29(32)42(54)55)40(52)45-17-7-5-6-10-37(51)44-18-8-9-26-23-49(43(56)46-41(26)53)38-22-33(50)36(66-38)24-64-70(60,61)68-71(62,63)67-69(57,58)59/h11-16,19-21,23,33,36,38,50H,5-7,10,17-18,22,24H2,1-4H3,(H7-,44,45,46,51,52,53,54,55,56,57,58,59,60,61,62,63)/t33-,36+,38+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWYUZBGAXYWAS-DCLZWXHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCCCCC(=O)NCC#CC5=CN(C(=O)NC5=O)C6CC(C(O6)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCCCCC(=O)NCC#CC5=CN(C(=O)NC5=O)[C@H]6C[C@@H]([C@H](O6)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H49N6O19P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1046.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethylrhodamine-dUT | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Hydroxyspiro[2.5]octane-6-carbonitrile](/img/structure/B6291087.png)
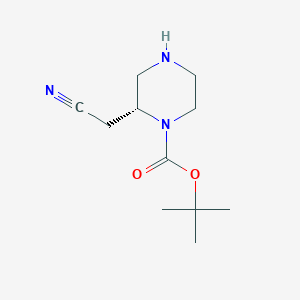

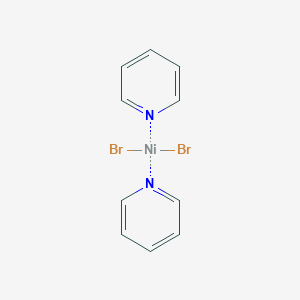
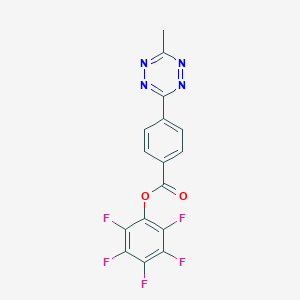

![[4,4'-Bis(tert-butyl)-2,2'-bipyridine]nickel dibromide, 95%](/img/structure/B6291144.png)

